molecular formula C20H30O4 B1587927 Lathyrol CAS No. 34420-19-4

Lathyrol

Cat. No. B1587927
CAS RN: 34420-19-4
M. Wt: 334.4 g/mol
InChI Key: SDBITTRHSROXCY-ZVOALYMASA-N
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Description

Lathyrol is a natural compound that originates from botanical sources and is used in studying cancer . It is a bona fide natural compound with a molecular formula of C20H30O4 and a molecular weight of 334.45 . It is a diterpenoid, which is a class of chemical compounds composed of four isoprene units and have the molecular formula C20H32 .


Synthesis Analysis

Lathyrol is a core scaffold structure of many lathyrane diterpenoids with potent anti-inflammatory activity isolated from Euphorbia lathyrism . It has been used as a framework to design and synthesize a series of proteolysis targeting chimeras . A total of 15 derivatives were obtained . In another study, three series of lathyrane diterpenoid hybrids were designed and synthesized, where the lathyrane diterpenoid skeleton was hybridized with other anti-inflammatory pharmacophores .


Molecular Structure Analysis

Lathyrol has a highly oxygenated tricyclic system . Its structural diversity mainly arises from the modifications (redox, etherification, or esterification) of the 3, 5, and 11-membered rings .


Chemical Reactions Analysis

Lathyrol has been used as a core scaffold to design and synthesize a series of proteolysis targeting chimeras . These compounds showed more potent anti-inflammatory activity in RAW264.7 cells than the corresponding parent compounds .


Physical And Chemical Properties Analysis

It has a molecular formula of C20H30O4 and a molecular weight of 334.45 .

Scientific Research Applications

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

Lathyrane diterpenoids, which include Lathyrol, are secondary metabolites present in the genus Euphorbia. These natural products and some synthetic derivatives have shown numerous interesting biological activities with clinical potential against various diseases .

Methods of Application or Experimental Procedures

The structure of the lathyrane skeleton is considered privileged because its framework is able to direct functional groups in a well-defined space. The favorable arrangement of these makes interaction possible with more than one target .

Results or Outcomes

These compounds have demonstrated cytotoxic activity against cancer cell lines, multi-drug resistance reversal, antiviral properties, anti-inflammatory activity, and their capability to induce proliferation or differentiation into neurons of neural progenitor cells .

2. Anti-Inflammatory Activities of Lathyrol Derivatives

Specific Scientific Field

Pharmacology and Biochemistry

Summary of the Application

Lathyrol is a core scaffold structure of many lathyrane diterpenoids with potent anti-inflammatory activity isolated from Euphorbia lathyrism .

Methods of Application or Experimental Procedures

Lathyrol was chosen as a framework to design and synthesize a series of proteolysis targeting chimeras. A total of 15 derivatives were obtained .

Results or Outcomes

One of the derivatives, compound 13, exhibited inhibitory activity on LPS-induced NO production in RAW264.7 cells (IC 50 = 5.30 ± 1.23 μM) with low cytotoxicity. Furthermore, compound 13 significantly degraded v-maf musculoaponeurotic fibrosarcoma oncogene homologue F (MAFF) protein, a target of lathyrane diterpenoid, concentration- and time-dependently .

3. PROTAC Technology as a Novel Tool to Identify the Target of Lathyrane Diterpenoids

Specific Scientific Field

Pharmacology and Biochemistry

Summary of the Application

Proteolysis Targeting Chimera (PROTAC) is an emerging approach to selectively degrade target proteins by utilizing endogenous proteasome . Lathyrane diterpenoids, including Lathyrol, have been used to identify potential targets of natural products .

Methods of Application or Experimental Procedures

PROTAC technology was used to identify the targets of lathyrane diterpenoids. The study obtained several new lathyrane diterpenoids from Euphorbia lathyris and proved their potent anti-inflammatory activity at low micromole levels with low toxicity .

Results or Outcomes

The study found that one of the lathyrane diterpenoids, (2 S ,3 S ,4 S ,5 R ,9 S ,11 R ,15 R )-15-acetoxy-3-cinnamoyloxy-5-hydroxyl-14-oxolathyra-6 (17),12 E -diene (ZCY-001), demonstrated strong activity against LPS-stimulated NO release with an IC 50 value of 3.0 ± 1.1 μmol/L .

4. Synthesis of Lathyrol PROTACs and Evaluation of Their Anti-Inflammatory Activities

Specific Scientific Field

Pharmacology and Biochemistry

Summary of the Application

Lathyrol is a core scaffold structure of many lathyrane diterpenoids with potent anti-inflammatory activity isolated from Euphorbia lathyrism . It was chosen as a framework to design and synthesize a series of proteolysis targeting chimeras .

Methods of Application or Experimental Procedures

A total of 15 derivatives were obtained using Lathyrol as a framework to design and synthesize a series of proteolysis targeting chimeras .

Results or Outcomes

One of the derivatives, compound 13, exhibited inhibitory activity on LPS-induced NO production in RAW264.7 cells (IC 50 = 5.30 ± 1.23 μM) with low cytotoxicity . Furthermore, compound 13 significantly degraded v-maf musculoaponeurotic fibrosarcoma oncogene homologue F (MAFF) protein, a target of lathyrane diterpenoid, concentration- and time-dependently .

5. PROTAC Technology as a Novel Tool to Identify the Target of Lathyrane Diterpenoids

Specific Scientific Field

Pharmacology and Biochemistry

Summary of the Application

Proteolysis Targeting Chimera (PROTAC) is an emerging approach to selectively degrade target proteins by utilizing endogenous proteasome . Lathyrane diterpenoids, including Lathyrol, have been used to identify potential targets of natural products .

Methods of Application or Experimental Procedures

PROTAC technology was used to identify the targets of lathyrane diterpenoids. The study obtained several new lathyrane diterpenoids from Euphorbia lathyris and proved their potent anti-inflammatory activity at low micromole levels with low toxicity .

Results or Outcomes

The study found that one of the lathyrane diterpenoids, (2 S ,3 S ,4 S ,5 R ,9 S ,11 R ,15 R )-15-acetoxy-3-cinnamoyloxy-5-hydroxyl-14-oxolathyra-6 (17),12 E -diene (ZCY-001), demonstrated the strongest activity against LPS-stimulated NO release with an IC 50 value of 3.0 ± 1.1 μmol/L .

6. Synthesis of Lathyrol PROTACs and Evaluation of Their Anti-Inflammatory Activities

Specific Scientific Field

Pharmacology and Biochemistry

Summary of the Application

Lathyrol is a core scaffold structure of many lathyrane diterpenoids with potent anti-inflammatory activity isolated from Euphorbia lathyrism . It was chosen as a framework to design and synthesize a series of proteolysis targeting chimeras .

Methods of Application or Experimental Procedures

A total of 15 derivatives were obtained using Lathyrol as a framework to design and synthesize a series of proteolysis targeting chimeras .

Results or Outcomes

One of the derivatives, compound 13, exhibited inhibitory activity on LPS-induced NO production in RAW264.7 cells (IC 50 = 5.30 ± 1.23 μM) with low cytotoxicity . Furthermore, compound 13 significantly degraded v-maf musculoaponeurotic fibrosarcoma oncogene homologue F (MAFF) protein, a target of lathyrane diterpenoid, concentration- and time-dependently .

properties

IUPAC Name

(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-10-6-7-13-14(19(13,4)5)8-11(2)18(23)20(24)9-12(3)17(22)15(20)16(10)21/h8,12-17,21-22,24H,1,6-7,9H2,2-5H3/b11-8-/t12-,13-,14+,15-,16-,17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBITTRHSROXCY-ZVOALYMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1O)C(C(=C)CCC3C(C3(C)C)C=C(C2=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)CC[C@H]3[C@H](C3(C)C)/C=C(\C2=O)/C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6443057

CAS RN

34420-19-4
Record name Lathyrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034420194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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